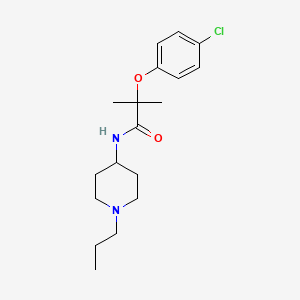
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and is commonly used as a tool compound to study the physiological and biochemical effects of various drugs and chemicals.
Mécanisme D'action
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin release, the inhibition of glutamate release, and the modulation of calcium influx into neurons. This compound has also been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and easy to handle, making it a convenient tool compound for researchers. However, one limitation of using this compound is its potential off-target effects, as it can also interact with other receptors, such as the sigma receptor and the muscarinic receptor.
Orientations Futures
There are several future directions for research involving 2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the role of this compound in modulating synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as depression, schizophrenia, and addiction. Additionally, further research is needed to better understand the pharmacological properties and potential side effects of this compound, as well as its interactions with other drugs and chemicals.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-(1-propyl-4-piperidinyl)propanamide has been extensively used in scientific research as a tool compound to study the mechanism of action, biochemical and physiological effects of various drugs and chemicals. This compound is commonly used to study the effects of drugs that target the dopamine receptor, such as cocaine and amphetamines. This compound is also used to study the effects of drugs that target the serotonin receptor, such as MDMA and LSD.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-11-21-12-9-15(10-13-21)20-17(22)18(2,3)23-16-7-5-14(19)6-8-16/h5-8,15H,4,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURKSESMYPRCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4683402.png)
![1-methyl-5-[({1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4683404.png)
![1-ethyl-N-(2-furylmethyl)-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4683411.png)
![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4683417.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
![N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4683440.png)
![N-(4-methylphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4683441.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683454.png)
![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)